molecular formula C30H26FNO3 B11100138 Benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11100138
M. Wt: 467.5 g/mol
InChI Key: VDONTKQMPPHCMR-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of quinoline derivatives. Its chemical structure consists of a quinoline ring fused with a hexahydroquinoline ring, bearing various substituents.
  • The benzyl group (C₆H₅CH₂-) is attached to the quinoline nitrogen, while the 3-fluorophenyl group is positioned at the 4-position of the hexahydroquinoline ring.
  • The carbonyl group (C=O) at the 5-position indicates its ketone functionality.
  • Overall, this compound exhibits interesting structural features that make it relevant for further investigation.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The benzylic position (attached to the quinoline ring) is susceptible to oxidation. For example, oxidation with KMnO₄ can lead to the formation of the corresponding benzoic acid.

      Reduction: Reduction of the ketone group can yield the corresponding alcohol.

      Substitution: The benzyl group can undergo nucleophilic substitution reactions.

      Common Reagents: KMnO₄, LiAlH₄, NaBH₄, and various nucleophiles.

      Major Products: Benzoic acid, reduced ketone, and substituted derivatives.

  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antitumor or anti-inflammatory agent due to its unique structure.

      Biological Studies: Explore its interaction with biological targets (e.g., receptors, enzymes) using molecular docking and in vitro assays.

      Materials Science: Assess its use in organic electronics or as a building block for functional materials.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other quinoline derivatives, such as benzyl-substituted quinolines or related heterocycles.
    • Highlight its uniqueness, perhaps emphasizing the combination of the benzyl group, fluorophenyl moiety, and hexahydroquinoline scaffold.

    Properties

    Molecular Formula

    C30H26FNO3

    Molecular Weight

    467.5 g/mol

    IUPAC Name

    benzyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

    InChI

    InChI=1S/C30H26FNO3/c1-19-27(30(34)35-18-20-9-4-2-5-10-20)28(22-13-8-14-24(31)15-22)29-25(32-19)16-23(17-26(29)33)21-11-6-3-7-12-21/h2-15,23,28,32H,16-18H2,1H3

    InChI Key

    VDONTKQMPPHCMR-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5

    Origin of Product

    United States

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